molecular formula C11H9Cl2NO2S B12910712 4-Chloro-5-({[(4-chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one CAS No. 89661-03-0

4-Chloro-5-({[(4-chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one

Cat. No.: B12910712
CAS No.: 89661-03-0
M. Wt: 290.2 g/mol
InChI Key: IKGIVPUZLRGALU-UHFFFAOYSA-N
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Description

4-Chloro-5-(((4-chlorobenzyl)thio)methyl)isoxazol-3(2H)-one is a synthetic organic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of two chlorine atoms and a benzylthio group, making it a unique and potentially valuable molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(((4-chlorobenzyl)thio)methyl)isoxazol-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be formed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Introduction of the Chlorine Atoms: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Attachment of the Benzylthio Group: The benzylthio group can be introduced through a nucleophilic substitution reaction using a suitable thiol and a benzyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(((4-chlorobenzyl)thio)methyl)isoxazol-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of various substituted isoxazoles depending on the nucleophile used.

Scientific Research Applications

4-Chloro-5-(((4-chlorobenzyl)thio)methyl)isoxazol-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(((4-chlorobenzyl)thio)methyl)isoxazol-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine atoms and benzylthio group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-5-(((4-methylbenzyl)thio)methyl)isoxazol-3(2H)-one: Similar structure but with a methyl group instead of a chlorine atom.

    4-Chloro-5-(((4-fluorobenzyl)thio)methyl)isoxazol-3(2H)-one: Similar structure but with a fluorine atom instead of a chlorine atom.

Uniqueness

4-Chloro-5-(((4-chlorobenzyl)thio)methyl)isoxazol-3(2H)-one is unique due to the presence of two chlorine atoms and a benzylthio group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

89661-03-0

Molecular Formula

C11H9Cl2NO2S

Molecular Weight

290.2 g/mol

IUPAC Name

4-chloro-5-[(4-chlorophenyl)methylsulfanylmethyl]-1,2-oxazol-3-one

InChI

InChI=1S/C11H9Cl2NO2S/c12-8-3-1-7(2-4-8)5-17-6-9-10(13)11(15)14-16-9/h1-4H,5-6H2,(H,14,15)

InChI Key

IKGIVPUZLRGALU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSCC2=C(C(=O)NO2)Cl)Cl

Origin of Product

United States

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